2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate
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Overview
Description
2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate typically involves a multistep process. Key steps include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Hydrazone Formation: The reaction of hydrazine with the acylated aromatic compound to form the hydrazone.
Esterification: The final step involves the esterification of the hydrazone with 4-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amines, halides, or other substituted aromatic compounds .
Scientific Research Applications
2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: Shares the nitrobenzoate structure but lacks the complex hydrazone and phenylcarbonyl groups.
Phenylhydrazine: Contains the hydrazine moiety but lacks the aromatic nitro groups and ester functionality.
Uniqueness
2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C30H21N5O8 |
---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
[2-[(E)-[[(Z)-2-benzamido-3-(4-nitrophenyl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C30H21N5O8/c36-28(21-6-2-1-3-7-21)32-26(18-20-10-14-24(15-11-20)34(39)40)29(37)33-31-19-23-8-4-5-9-27(23)43-30(38)22-12-16-25(17-13-22)35(41)42/h1-19H,(H,32,36)(H,33,37)/b26-18-,31-19+ |
InChI Key |
YMYWFKNSYNFIID-WMGAYZPOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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